molecular formula C21H22N2O4S B1673666 KL001 CAS No. 309928-48-1

KL001

Cat. No.: B1673666
CAS No.: 309928-48-1
M. Wt: 398.5 g/mol
InChI Key: OQAFDLPAPSSOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KL001 is a carbazole-derived small molecule identified as a cryptochrome (CRY) stabilizer, targeting CRY1 and CRY2 isoforms in the mammalian circadian clock . It binds competitively to the flavin adenine dinucleotide (FAD)-binding pocket of CRY proteins, obstructing their interaction with the E3 ubiquitin ligase FBXL3. This inhibition prevents CRY ubiquitination and proteasomal degradation, thereby prolonging the circadian period and reducing oscillation amplitude . This compound exhibits concentration-dependent effects, with high doses suppressing circadian rhythms entirely in some models .

Properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-28(25,26)22(15-17-7-6-12-27-17)13-16(24)14-23-20-10-4-2-8-18(20)19-9-3-5-11-21(19)23/h2-12,16,24H,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAFDLPAPSSOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CO1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309928-48-1
Record name 309928-48-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of the Carbazole–Epoxide Intermediate

The synthesis commences with the alkylation of carbazole using epichlorohydrin under basic conditions (Scheme 1A):

  • Deprotonation : Carbazole (1.0 eq) is treated with sodium hydride (1.2 eq) in dimethylformamide (DMF) at 0°C to generate the nucleophilic carbazole anion.
  • Epoxide alkylation : Epichlorohydrin (1.5 eq) is added dropwise, yielding 9-(oxiran-2-ylmethyl)-9$$ H $$-carbazole (Intermediate 2) after 12 hours at 55°C. Purification via silica gel chromatography affords Intermediate 2 in 78% yield.

This intermediate’s epoxide ring serves as the electrophilic center for subsequent nucleophilic attacks by amine derivatives.

Functionalization of the Epoxide Intermediate

Intermediate 2 undergoes sequential modifications to install the sulfonamide and furfuryl groups (Scheme 1B):

  • Sulfonylation : Furfurylamine (1.2 eq) reacts with methanesulfonyl chloride (1.1 eq) in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (2.0 eq), to form $$ N $$-(furan-2-ylmethyl)methanesulfonamide.
  • Epoxide ring-opening : The sulfonamide product (1.0 eq) attacks Intermediate 2 in DMF at 55°C, facilitated by sodium hydride (1.5 eq), yielding this compound after 24 hours. Reverse-phase HPLC purification (C18 column, 0.05% trifluoroacetic acid/acetonitrile gradient) provides this compound in 65% purity, which is further refined to >95% via recrystallization from ethyl acetate/hexanes.

Structural Optimization and SAR Studies

A library of 60 this compound derivatives was synthesized to map the structural determinants of CRY stabilization (Table 1). Modifications targeted four regions:

  • Carbazole replacements : Pyridoindole and phenylindole analogues (KL032–KL033) showed reduced activity (logEC$$_{50}$$ = −4.25 to −4.23), underscoring the necessity of carbazole’s planar aromatic system.
  • Linker variations : Replacing the hydroxypropyl spacer with rigid aryl groups (KL022–KL028) decreased potency by 10-fold, highlighting the need for conformational flexibility.
  • Sulfonamide substitutions : Cyclopropylsulfonyl (KL021) and phenylsulfonyl (KL020) groups reduced activity (logEC$$_{50}$$ = −5.49 and −5.70, respectively), while the methanesulfonyl group in this compound optimally balances steric and electronic effects.
  • Furan modifications : Substituting furan with methoxyethyl (KL034, logEC$$_{50}$$ = −6.01) retained 89% of this compound’s activity, but larger groups (e.g., benzyl in KL024) abolished CRY binding.

Table 1. Period-Lengthening Activities of Select this compound Derivatives

Compound Modification Site logEC$$_{50}$$ [M] Relative Potency vs. This compound
This compound None (Parent) −6.16 1.00
KL013 Short aliphatic acyl −5.57 0.25
KL034 Methoxyethyl (furan swap) −6.01 0.89
KL044 2-Chloro-6-cyanophenyl −7.32 14.5
KL021 Cyclopropylsulfonyl −5.49 0.21

Mechanistic Insights from 3D-QSAR and Molecular Modeling

A 3D-QSAR model (Figure 2) constructed using FieldTemplater software identified critical pharmacophoric features:

  • Electrostatic contributions : A negative potential region near the sulfonyl group (−15 kcal/mol) enhances binding to CRY’s positively charged His357.
  • Steric tolerance : Bulky substituents at the carbazole C9 position (e.g., KL044’s chlorophenyl group) improve van der Waals contacts with Trp290 (ΔG = −3.2 kcal/mol).
  • Hydrogen-bond donors : The hydroxypropyl hydroxyl group forms a 2.75 Å hydrogen bond with Ser394, contributing −1.8 kcal/mol to binding affinity.

Molecular dynamics simulations revealed that KL044’s 2-chloro-6-cyanophenyl group induces a 12° rotation in CRY’s FAD-binding loop, sterically blocking FBXL3 recruitment more effectively than this compound.

Experimental Protocols and Characterization

Synthesis of this compound

Reagents :

  • 9$$ H $$-Carbazole (Sigma-Aldrich, 98%)
  • Epichlorohydrin (TCI, >99%)
  • $$ N $$-(Furan-2-ylmethyl)methanesulfonamide (custom synthesis)

Procedure :

  • Intermediate 2 : Carbazole (10.0 g, 60 mmol) and NaH (2.88 g, 72 mmol) in DMF (150 mL) are stirred at 0°C for 30 min. Epichlorohydrin (7.4 mL, 90 mmol) is added dropwise, and the mixture is heated to 55°C for 12 h. The product is extracted with ethyl acetate, washed with brine, and purified via flash chromatography (hexanes/ethyl acetate 4:1).
  • This compound : Intermediate 2 (8.5 g, 40 mmol) and $$ N $$-(furan-2-ylmethyl)methanesulfonamide (7.2 g, 44 mmol) are combined in DMF (100 mL) with NaH (1.92 g, 48 mmol). After 24 h at 55°C, the mixture is diluted with water, extracted with DCM, and purified via HPLC.

Characterization :

  • $$ ^1H $$ NMR (400 MHz, CD$$_3$$OD): δ 8.16 (d, J = 8 Hz, 2H), 7.61 (d, J = 8.5 Hz, 2H), 7.54–7.51 (m, 3H), 4.54–4.46 (m, 5H).
  • LC-MS : m/z 443.2 [M+H]$$^+$$, purity >95%.

Chemical Reactions Analysis

Types of Reactions

KL001 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and hydroxypropyl groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like alkyl halides and bases.

    Oxidation Reactions: May involve oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different alkyl or aryl groups, while oxidation and reduction reactions can modify the functional groups present on the molecule.

Scientific Research Applications

KL001 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the regulation of cryptochrome-dependent physiology.

    Biology: Helps in understanding the molecular mechanisms underlying circadian rhythms.

    Medicine: Potential therapeutic applications in the treatment of circadian rhythm disorders and metabolic diseases like diabetes. .

    Industry: While its industrial applications are still being explored, this compound’s role in regulating biological clocks could lead to innovations in agriculture and biotechnology.

Mechanism of Action

KL001 exerts its effects by stabilizing cryptochrome proteins (CRY1 and CRY2), preventing their ubiquitin-dependent degradation. This stabilization extends the circadian period by inhibiting the CLOCK-BMAL1 transcriptional activity, which is crucial for maintaining the circadian rhythm . Additionally, this compound inhibits glucagon-induced gluconeogenesis in primary hepatocytes, suggesting a role in metabolic regulation.

Comparison with Similar Compounds

Table 1: Key Compounds Targeting CRY Proteins

Compound Target Specificity Mechanism of Action Key Findings References
KL001 CRY1/CRY2 (non-selective) Binds FAD pocket; inhibits FBXL3-mediated degradation Lengthens circadian period (24.2–28.5 hrs in vitro); reduces gluconeogenesis; extends Drosophila lifespan (3.5–14% increase)
SHP656 Glioblastoma stem cells Derived from this compound; stabilizes CRY Inhibits glioblastoma stem cell growth (in vitro); no effect on non-malignant cells
KL101 CRY1-selective Stabilizes CRY1 Isoform-specific tool for studying CRY1-dependent pathways
TH301 CRY2-selective Stabilizes CRY2 Enables CRY2-specific circadian modulation
KL004 CRY1/CRY2 (weak activity) Lacks terminal methanesulfonyl group 10-fold lower potency vs. This compound; confirms structural importance of sulfonyl group
Nagoya Molecule CRY (shortens period) Competes with this compound for CRY binding First circadian shortener; reduces jet lag in models

Key Insights:

  • Selectivity : this compound lacks isoform specificity, unlike KL101 (CRY1) and TH301 (CRY2), which enable precise circadian manipulation .
  • Structural-Activity Relationship (SAR) : The carbazole ring and methanesulfonyl group in this compound are critical for potency. Derivatives lacking these moieties (e.g., KL004) show reduced efficacy .

Efficacy in Circadian Modulation

Table 2: Circadian Period Lengthening Effects

Compound Model System Period Lengthening (vs. Control) Amplitude Reduction Notes References
This compound Human osteosarcoma cells +4.3 hrs (24.2 → 28.5 hrs) Dose-dependent EC50 = 1.2 µM; suppresses FBXL3 binding
KL002 U2OS cells +3.8 hrs Moderate Carbazole derivative with similar SAR to this compound
KL005 U2OS cells No effect N/A Purine-substituted; loss of activity

Key Insights:

  • Dose Dependency : this compound’s period-lengthening effect plateaus at ~28.5 hrs, with amplitude reduction becoming irreversible at high concentrations (>10 µM) .
  • Residual Oscillations : Unlike model predictions, remnant oscillations persist even at high this compound doses, suggesting incomplete CRY stabilization .

Metabolic and Disease-Specific Effects

Key Insights:

  • Cross-Pathway Modulation: this compound’s anti-melanogenic effects are CRY1-dependent, independent of direct tyrosinase inhibition .
  • CRY2 in Oncology : High CRY2 mRNA correlates with improved glioma survival, supporting SHP656’s therapeutic rationale .

Biological Activity

KL001 is a synthetic small molecule identified as a potent activator of cryptochrome (CRY), a crucial protein involved in the regulation of circadian rhythms. Research has shown that this compound stabilizes CRY proteins, preventing their degradation and influencing various biological processes, including metabolism and pigmentation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular functions, and potential therapeutic applications.

This compound primarily interacts with CRY1 and CRY2, inhibiting their ubiquitination and proteasomal degradation. This interaction enhances the stability of these proteins, leading to prolonged circadian periods in cellular models. The following key mechanisms have been identified:

  • Inhibition of Ubiquitination : this compound competes with FBXL3, an E3 ubiquitin ligase responsible for CRY degradation. By binding to CRY proteins, this compound prevents their ubiquitination, thereby stabilizing them within the cell .
  • Regulation of Gene Expression : this compound treatment has been shown to repress glucagon-induced expression of gluconeogenic genes such as Pck1 and G6pc in primary hepatocytes, indicating its role in metabolic regulation .

Table 1: Effects of this compound on CRY Stability and Gene Expression

Parameter Effect of this compound
CRY1 Protein StabilityIncreased half-life
UbiquitinationInhibition
Gluconeogenic Gene ExpressionRepressed under glucagon stimulation
Melanin SynthesisInhibited in melanocytes

Impact on Metabolism

This compound's ability to stabilize cryptochromes has significant implications for metabolic processes. In studies involving primary hepatocytes, this compound was found to inhibit glucagon-induced gluconeogenesis without affecting basal glucose production. This suggests potential therapeutic applications for metabolic disorders such as type 2 diabetes .

Effects on Melanogenesis

Recent research indicated that this compound also plays a role in regulating melanin synthesis. In B16F10 melanoma cells, this compound treatment resulted in:

  • Decreased Melanin Production : this compound inhibited cellular tyrosinase activity and reduced the expression of melanogenic proteins, effectively decreasing melanin synthesis .
  • Altered Cellular Morphology : The compound reduced dendrite elongation in melanocytes, further supporting its role in modulating pigmentation .

Table 2: Effects of this compound on Melanogenesis

Parameter Effect of this compound
Tyrosinase ActivitySignificantly inhibited
Melanogenic Protein ExpressionReduced levels
Dendrite ElongationDecreased

Study 1: Circadian Rhythm Modulation

In a study published in Nature Communications, researchers demonstrated that this compound effectively lengthened the circadian period in cell-based assays. The compound's ability to stabilize CRY proteins was linked to alterations in the expression patterns of clock-controlled genes .

Study 2: Metabolic Regulation

A separate investigation focused on the effects of this compound on glucose metabolism in diabetic models. The findings revealed that this compound administration led to improved glucose homeostasis by modulating hepatic gluconeogenesis pathways .

Q & A

Q. How does KL001 modulate circadian rhythms at the molecular level?

this compound stabilizes cryptochrome (CRY) proteins by competing with FAD for binding to the FAD-binding site of CRY, thereby inhibiting FBXL3-mediated ubiquitination and proteasomal degradation. This stabilization prolongs the circadian period by maintaining CRY's inhibitory effect on CLOCK-BMAL1 transcriptional activity .

Q. What experimental models are used to assess this compound's effects on circadian clocks?

Common models include:

  • In vitro : PER2::Luc fibroblasts and Bmal1-dLuc reporter cells for real-time luminescence tracking of circadian oscillations .
  • In vivo : Murine models (e.g., MC38 colon cancer syngeneic mice) to evaluate glucose metabolism or tumor suppression .
  • Dose-response studies (1–1000 μM this compound) to quantify effects on oscillation period, amplitude, and protein expression .

Q. What methodological approaches validate this compound's target specificity?

  • Affinity-based proteomics : Identified CRY1/2 as primary targets .
  • Co-crystallography : Revealed this compound-CRY2 binding interactions, confirming competition with FAD .
  • siRNA knockdown : Loss of CRY1/2 abolishes this compound effects on circadian rhythms .

Advanced Research Questions

Q. How can conflicting results on this compound's concentration-dependent effects be reconciled?

Discrepancies in outcomes (e.g., oscillation damping vs. period lengthening) may arise from:

  • Cell-type variability : SCN explants vs. peripheral cells show differential responses .
  • Reporter systems : Bmal1-dLuc and Per2-dLuc reporters exhibit distinct damping sensitivities . Resolution : Standardize protocols for cell lines, use parallel experiments across systems, and validate with computational models .

Q. What structural features of this compound are critical for CRY binding and activity?

  • Core structure : The carbazole ring is indispensable for CRY interaction; removal abolishes activity .
  • Substituents :
  • Methanesulfonamide group enhances binding affinity by 10-fold compared to acetylated derivatives .
  • Furan moiety optimizes steric compatibility with CRY's hydrophobic pocket .
    • SAR studies : Derivatives lacking the sulfonamide (e.g., KL011) show reduced period-lengthening effects .

Q. How does this compound influence stochastic noise in circadian oscillators?

this compound increases single-cell stochastic noise and population-level damping rates. This was quantified using:

  • Mathematical models : Stochastic biochemical simulations predicted dose-dependent noise amplification .
  • Normalized bioluminescence data : this compound-treated cells showed faster damping (τ = 15–25 hours) vs. controls (τ = 30–40 hours) .

Q. Can this compound be combined with other circadian modulators for enhanced control?

Multi-input control strategies :

  • This compound + Longdaysin : Dual targeting of the negative feedback loop reduces settling time by 40% compared to single-agent use .
  • This compound + FBXW7-α : Simultaneous perturbation of positive/negative loops improves phase-shifting precision . Methodological note : Use model predictive control (MPC) algorithms to optimize dosing schedules .

Q. What contradictions exist in this compound's therapeutic potential for metabolic diseases?

  • Pro-diabetic effects : this compound stabilizes CRY, which suppresses gluconeogenic enzymes (e.g., G6Pase), improving glucose tolerance in murine models .
  • Anti-diabetic limitations : CRY stabilization may conflict with insulin signaling pathways in non-hepatic tissues . Resolution : Tissue-specific delivery (e.g., liver-targeted nanoparticles) could mitigate off-target effects.

Methodological Recommendations

  • Dose standardization : Use 10–50 μM this compound for in vitro studies to balance efficacy and cytotoxicity .
  • Data normalization : Detrend bioluminescence traces to isolate circadian parameters from baseline drift .
  • Validation : Cross-verify findings with genetic tools (e.g., CRY1/2 KO models) and orthogonal assays (e.g., RNA-seq for clock gene expression) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KL001
Reactant of Route 2
Reactant of Route 2
KL001

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.